molecular formula C8H4N2S2 B1583029 1,3-diisothiocyanatobenzene CAS No. 3125-77-7

1,3-diisothiocyanatobenzene

Cat. No.: B1583029
CAS No.: 3125-77-7
M. Wt: 192.3 g/mol
InChI Key: BOLANQNHTGVOMY-UHFFFAOYSA-N
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Description

1,3-diisothiocyanatobenzene: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a member of the isothiocyanate family, which are known for their biological activity and use as organic synthetic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Replacement Reaction: One efficient method for synthesizing isothiocyanates involves the replacement reaction of phenyl isothiocyanate and corresponding amines.

    Thiophosgene Method: Isothiocyanates can also be prepared from amines and thiophosgene.

    Carbon Disulfide Method: Another method involves synthesizing isothiocyanates from corresponding amines with carbon disulfide using di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.

    Phenyl Chlorothionoformate Method: This method involves the reaction of phenyl chlorothionoformate with various primary amines.

Industrial Production Methods: The replacement reaction method is considered promising for industrial production due to its low toxicity, low cost, safety, and high output rate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isothiocyanates can undergo oxidation reactions, forming sulfoxides and sulfones.

    Reduction: Reduction of isothiocyanates typically yields amines.

    Substitution: Isothiocyanates are known for undergoing nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isothiocyanates.

Scientific Research Applications

Chemistry:

  • Isothiocyanates are used as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Biology:

  • They are considered biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family .

Medicine:

  • Isothiocyanates have potential therapeutic applications due to their biological activity, including anticancer and antimicrobial properties.

Industry:

  • They are used as intermediates in organic synthesis and in the production of various chemicals .

Mechanism of Action

Molecular Targets and Pathways: Isothiocyanates exert their effects by interacting with various molecular targets and pathways. They are known to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting the activity of certain enzymes . Additionally, they can act as antioxidants by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Similar in structure but differs in the position of the isothiocyanate group.

    Isocyanic Acid: An isomer of isothiocyanic acid with a different structural formula (HNCO).

Uniqueness: 1,3-diisothiocyanatobenzene is unique due to its specific position of the isothiocyanate group on the m-phenylene ring, which imparts distinct chemical and biological properties compared to other isothiocyanates .

Properties

IUPAC Name

1,3-diisothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLANQNHTGVOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185178
Record name Isothiocyanic acid, m-phenylene ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3125-77-7
Record name 1,3-Diisothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3125-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenylenediisothiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Phenylenediisothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511743
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isothiocyanic acid, m-phenylene ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Phenylene diisothiocyanate
Source European Chemicals Agency (ECHA)
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Record name M-PHENYLENEDIISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,3-Phenylene diisothiocyanate acts as a cross-linking agent, primarily targeting nucleophilic groups like amines present in biological systems. In the context of the provided research, it's employed to irreversibly inhibit A1 adenosine receptors. This irreversible inhibition occurs through the formation of stable covalent bonds between the isothiocyanate groups of the compound and amine groups present on the receptor. [, ] This binding prevents the natural ligand, adenosine, from binding to the receptor, ultimately disrupting downstream signaling pathways associated with A1 adenosine receptor activation. []

A: Research indicates that structural modifications to 1,3-Phenylene diisothiocyanate derivatives can significantly influence their activity and selectivity towards A1 adenosine receptors. [] For instance, adding a xanthine moiety, specifically XAC (8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]-oxy]phenyl]-1,3-dipropylxanthine), significantly increases the compound's selectivity for A1 adenosine receptors over A2 receptors. []

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